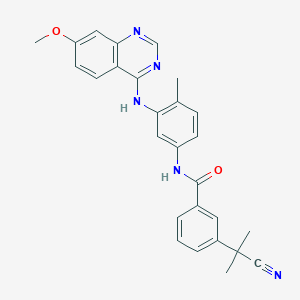

3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide

描述

AZ304 is a novel dual BRAF inhibitor that has shown significant potential in the treatment of various cancers, including colorectal cancer. It effectively inhibits both wild type and V600E mutant forms of the serine/threonine-protein kinase BRAF, as well as wild type CRAF . This compound has demonstrated broad-spectrum antitumor activity, making it a promising candidate for further research and development .

准备方法

合成路线和反应条件

AZ304 的合成涉及多个步骤,包括制备中间体化合物及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开。 据悉,合成过程涉及使用各种试剂和催化剂来实现所需的化学结构 。

工业生产方法

AZ304 的工业生产很可能涉及将实验室合成过程扩大规模,以生产更大数量的化合物。 这将需要优化反应条件、纯化方法和质量控制措施,以确保最终产品的稳定性和纯度 。

化学反应分析

反应类型

AZ304 会经历各种类型的化学反应,包括:

常用试剂和条件

涉及 AZ304 的反应通常需要特定的试剂和条件,例如:

形成的主要产物

涉及 AZ304 的反应形成的主要产物包括磷酸化和非磷酸化形式的 ERK,以及受 BRAF 抑制影响的其他下游信号分子 。

科学研究应用

AZ304 具有广泛的科学研究应用,包括:

作用机制

相似化合物的比较

生物活性

3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, commonly referred to as AZ304, is a synthetic compound notable for its dual inhibitory activity against BRAF and CRAF kinases. This compound has garnered attention in cancer research, particularly for its potential applications in treating colorectal cancer and other malignancies characterized by BRAF mutations.

- Molecular Formula : C27H25N5O2

- Molar Mass : 451.52 g/mol

- Density : 1.270 ± 0.06 g/cm³ (predicted)

- Solubility :

- DMSO: 85 mg/mL

- Ethanol: 4 mg/mL

- Water: Insoluble (<1 mg/mL)

- pKa : 12.87 ± 0.70 (predicted)

- Storage Conditions : -20°C

AZ304 functions primarily as a dual inhibitor of BRAF and CRAF kinases, which are critical in the MAPK signaling pathway often dysregulated in various cancers. The compound exhibits specific inhibitory effects with IC50 values as follows:

- BRAF (wild-type) : 79 nM

- BRAF (V600E mutation) : 38 nM

- CRAF (wild-type) : 68 nM

- p38 MAPK : 6 nM

- CSF1R : 35 nM

These values indicate AZ304's strong inhibitory potential against these targets, suggesting its efficacy in cancer treatment strategies that involve these kinases .

In Vitro Studies

In laboratory settings, AZ304 demonstrated significant anti-tumor effects against various cancer cell lines. Notably, it was effective in inhibiting cell proliferation in models expressing mutant BRAF. The compound's ability to induce apoptosis and inhibit cell migration has been documented, making it a promising candidate for further development in oncology .

In Vivo Studies

AZ304 has been tested in vivo using RKO and Caco-2 tumor models. The results indicated that AZ304, either alone or in combination with Cetuximab (an EGFR inhibitor), produced notable anti-tumor activity without significant toxic effects, regardless of the BRAF mutation status present in the tumors. This highlights its potential as a versatile therapeutic agent .

Case Studies and Clinical Relevance

A study published in the British Journal of Cancer detailed the efficacy of AZ304 in colorectal cancer models, emphasizing its capability to overcome resistance mechanisms associated with BRAF mutations. The study found that AZ304 could effectively reduce tumor burden and improve survival rates in treated subjects compared to controls .

Comparative Analysis of Kinase Inhibitors

| Compound Name | Target Kinases | IC50 Values (nM) | Notes |

|---|---|---|---|

| AZ304 | BRAF, CRAF | BRAF WT: 79 BRAF V600E: 38 CRAF WT: 68 | Dual inhibitor with significant anti-tumor activity |

| Vemurafenib | BRAF V600E | ~10 | Specific for mutant BRAF |

| Trametinib | MEK | ~1 | Targets downstream signaling |

属性

IUPAC Name |

3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWQZRWVYYFTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。